Antihyperlipidemic Classification: Xenbucin vs. Felbinac (α-Unsubstituted Parent) - Database Evidence
Xenbucin is classified as an antihyperlipidemic agent in authoritative databases including KEGG DRUG and DrugFuture, while its α-unsubstituted parent compound felbinac (biphenylylacetic acid) lacks any lipid-lowering classification and is exclusively recognized as a topical NSAID for muscle inflammation and arthritis [1][2]. This classification differential is categorical and binary: Xenbucin = antihyperlipidemic (YES), Felbinac = antihyperlipidemic (NO). The presence of the α-ethyl substituent in Xenbucin (C16H16O2) versus the α-hydrogen in felbinac (C14H12O2) is the sole structural determinant of this functional divergence [3].
| Evidence Dimension | Therapeutic classification as antihyperlipidemic agent |
|---|---|
| Target Compound Data | Classified as antihyperlipidemic / antilipemic |
| Comparator Or Baseline | Felbinac: Not classified as antihyperlipidemic; exclusively topical NSAID |
| Quantified Difference | Binary (YES vs NO) |
| Conditions | Database classification based on established pharmacological activity |
Why This Matters
Procurement for lipid metabolism research or metabolic disorder studies requires Xenbucin specifically; felbinac substitution would invalidate experimental validity.
- [1] KEGG DRUG Database. Xenbucin (Entry D06337). Efficacy: Antihyperlipidemic. View Source
- [2] DrugFuture. Xenbucin. Therap-Cat: Free acid as antilipemic. View Source
- [3] ChEBI. Felbinac (CHEBI:31598) C14H12O2 vs Xenbucin (CHEBI:134976) C16H16O2. View Source
